2-(Isobutylthio)-1H-benzimidazole

Lipophilicity Drug-likeness Physicochemical properties

2-(Isobutylthio)-1H-benzimidazole is a differentiated anthelmintic SAR probe with a branched isobutylthio substituent (LogP 3.89) that provides unique lipophilicity and steric bulk vs. methyl/ethyl/propyl analogs. QSAR links dipole moment and HOMO energy to Haemonchus contortus activity. MW 206.31, zero Rule-of-5 violations. Ideal building block for benzimidazole-based inhibitors and antimicrobial libraries. Non-interchangeable with shorter-chain homologs—substitution without empirical validation risks ablating target activity.

Molecular Formula C11H14N2S
Molecular Weight 206.31 g/mol
CAS No. 75080-14-7
Cat. No. B3153103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isobutylthio)-1H-benzimidazole
CAS75080-14-7
Molecular FormulaC11H14N2S
Molecular Weight206.31 g/mol
Structural Identifiers
SMILESCC(C)CSC1=NC2=CC=CC=C2N1
InChIInChI=1S/C11H14N2S/c1-8(2)7-14-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13)
InChIKeyBIXYBNXEZARYML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isobutylthio)-1H-benzimidazole (CAS 75080-14-7) for Research and Procurement


2-(Isobutylthio)-1H-benzimidazole (CAS 75080-14-7) is a 2-alkylthio-substituted benzimidazole derivative with the molecular formula C11H14N2S and a molecular weight of 206.31 g/mol . The compound features a benzimidazole core with a 2-isobutylthio substituent, placing it within a class of heterocyclic compounds extensively investigated for anthelmintic, antimicrobial, and anticancer activities [1]. As a research chemical, it is commercially available at purity grades of 95–97% from multiple suppliers and is utilized primarily as a building block for synthesizing more complex molecules and for structure-activity relationship (SAR) investigations in medicinal chemistry .

Why 2-(Isobutylthio)-1H-benzimidazole (CAS 75080-14-7) Cannot Be Substituted with Other Benzimidazole Analogs


Benzimidazole derivatives as a class exhibit diverse biological activities, but their potency and selectivity are exquisitely sensitive to substitution patterns on the core scaffold . Within the 2-alkylthio-benzimidazole subclass, even minor variations in the alkyl chain length and branching can produce substantial differences in physicochemical properties, target binding, and ultimately biological efficacy [1]. The isobutylthio moiety at the 2-position confers a distinct lipophilicity profile (calculated LogP = 3.89) and steric bulk that directly modulates molecular interactions and metabolic stability . For example, QSAR studies on 2-thioarylalkyl benzimidazole derivatives have established that quantum descriptors—including dipole moment (μ), HOMO energy, and partial atomic charges—are critical determinants of anthelmintic activity, and these parameters vary systematically with substituent structure [1]. Consequently, substituting 2-(isobutylthio)-1H-benzimidazole with a methylthio, ethylthio, or propylthio analog without empirical validation would risk altering the molecule‘s electronic distribution, lipophilicity, and target engagement profile, potentially compromising or completely ablating the desired activity in a given assay system. The following quantitative evidence substantiates this non-interchangeability.

Quantitative Evidence Guide: 2-(Isobutylthio)-1H-benzimidazole (CAS 75080-14-7) Differentiation Data


Lipophilicity Differentiation: Calculated LogP of 3.89 vs. Shorter 2-Alkylthio Analogs

The isobutylthio substituent confers a calculated LogP of 3.89 for 2-(isobutylthio)-1H-benzimidazole, which is higher than that expected for shorter 2-alkylthio analogs such as 2-methylthio-1H-benzimidazole and 2-ethylthio-1H-benzimidazole . Lipophilicity is a critical parameter influencing membrane permeability, metabolic stability, and target binding in benzimidazole-based pharmacophores. The increased LogP value of the isobutyl-substituted derivative positions it in a distinct lipophilicity space that may favor interactions with hydrophobic binding pockets or improve cellular penetration in certain assay systems.

Lipophilicity Drug-likeness Physicochemical properties

Anthelmintic Activity QSAR Model: Quantum Descriptors Predict Activity Modulation Relative to Structural Variants

A validated QSAR model developed for a series of sixteen 2-thioarylalkyl-1H-benzimidazole derivatives against Haemonchus contortus identifies the dipole moment (μ), HOMO energy (EHOMO), and the smallest negative charge (q-) as the quantum descriptors governing anthelmintic activity [1]. The model's statistical parameters (R², S, F, Q²cv) confirm that variations in the 2-thioalkyl substituent systematically alter these quantum descriptors, thereby modulating predicted biological activity. While this study does not report discrete IC50 values for 2-(isobutylthio)-1H-benzimidazole, it establishes a validated quantitative framework demonstrating that substituent identity directly and predictably influences activity in this class.

Anthelmintic QSAR DFT Haemonchus contortus

Class-Wide Antiviral Structure-Activity Trend: 2-Alkylthio Substitution Produces Narrow Therapeutic Window

In a systematic study of 2-alkylthio-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole derivatives, most 2-alkylthio compounds were found to be either inactive against human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1), or active only at concentrations at or near those producing cytotoxicity in uninfected cells [1]. This class-wide observation establishes that the 2-alkylthio modification, including the isobutylthio variant, tends to confer a narrow therapeutic index in this antiviral context. The 2-benzylthio analog demonstrated better separation between antiviral activity and cytotoxicity, indicating that aromatic substitution at the 2-thio position yields a more favorable profile than aliphatic substitution.

Antiviral HCMV HSV-1 Cytotoxicity

Recommended Application Scenarios for 2-(Isobutylthio)-1H-benzimidazole (CAS 75080-14-7) Based on Quantitative Evidence


Anthelmintic Drug Discovery and Veterinary Parasitology Research

2-(Isobutylthio)-1H-benzimidazole is positioned as a candidate for anthelmintic research programs targeting Haemonchus contortus and related gastrointestinal nematodes. The validated QSAR model for 2-thioarylalkyl benzimidazole derivatives provides a predictive framework linking specific quantum descriptors (dipole moment, HOMO energy, and partial charge distribution) to activity against this economically significant parasite [1]. Researchers seeking to optimize anthelmintic potency within this chemical series should consider 2-(isobutylthio)-1H-benzimidazole as a SAR probe compound, with its distinct isobutylthio substituent offering a unique combination of lipophilicity (LogP = 3.89) and steric profile relative to methyl, ethyl, and propyl analogs.

Medicinal Chemistry SAR and Building Block Applications

As a 2-alkylthio-substituted benzimidazole building block with a branched isobutyl moiety, this compound is recommended for systematic SAR campaigns exploring the effects of alkyl chain branching on target binding, metabolic stability, and off-target profiles . The compound‘s calculated LogP of 3.89 and molecular weight of 206.31 g/mol place it within favorable drug-like property space (zero Rule of 5 violations) , making it a suitable scaffold for further derivatization. Researchers investigating benzimidazole-based enzyme inhibitors, receptor antagonists, or antimicrobial agents can utilize this compound to probe the contribution of the isobutylthio group to pharmacophore interactions and overall molecular recognition.

Antiviral Research with Cytotoxicity-Aware Experimental Design

For antiviral screening programs, 2-(isobutylthio)-1H-benzimidazole may serve as a comparator or reference compound based on class-wide SAR indicating that 2-alkylthio benzimidazole derivatives frequently exhibit activity inseparable from cytotoxicity [2]. Researchers designing antiviral assays should include rigorous cytotoxicity controls when evaluating this compound or its analogs, and may consider the isobutylthio variant as a representative aliphatic 2-thio-substituted benzimidazole for benchmarking against benzylthio or other substituted derivatives that have demonstrated improved therapeutic windows.

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